
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is a complex organoboron compound that features a unique combination of boron, nitrogen, and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl typically involves the reaction of trimethylamine with triphenylphosphine and a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing species.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: Substitution reactions with other nucleophiles or electrophiles can modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-hydride species .
Wissenschaftliche Forschungsanwendungen
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid or base, depending on the reaction environment, and can participate in the formation of coordination complexes. These interactions can influence various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trimethylazaniumyl)(triphenylphosphaniumyl)borane: Similar structure but different reactivity.
(Trimethylazaniumyl)(triphenylphosphaniumyl)borate: Contains an additional oxygen atom, leading to different chemical properties.
Uniqueness
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is unique due to its specific combination of boron, nitrogen, and phosphorus atoms, which imparts distinct reactivity and stability compared to other boron-containing compounds .
Eigenschaften
CAS-Nummer |
26160-13-4 |
|---|---|
Molekularformel |
C21H24BNP+2 |
Molekulargewicht |
332.2 g/mol |
InChI |
InChI=1S/C21H24BNP/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+2 |
InChI-Schlüssel |
GYHITDHNLPYGOV-UHFFFAOYSA-N |
Kanonische SMILES |
[B]([N+](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



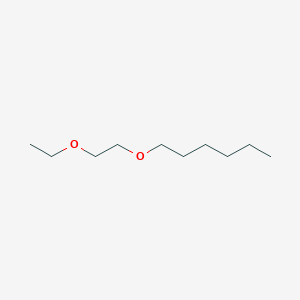
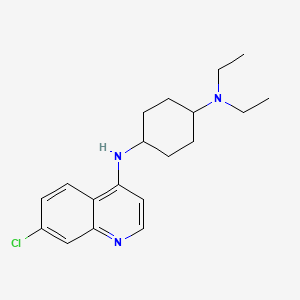
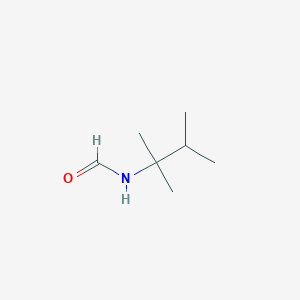
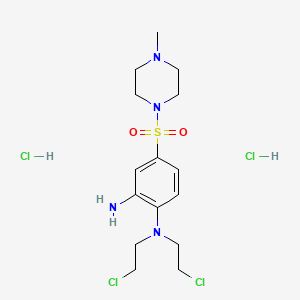
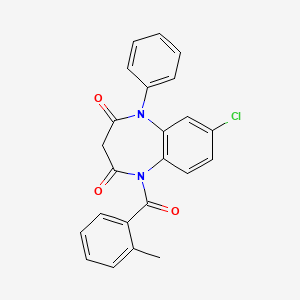
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

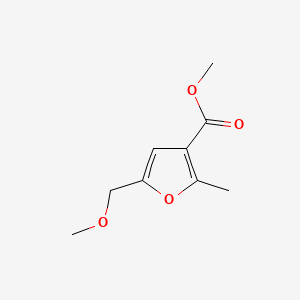
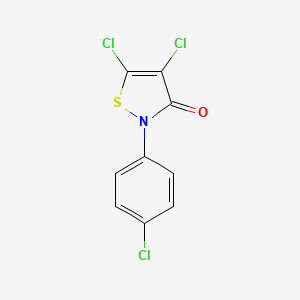
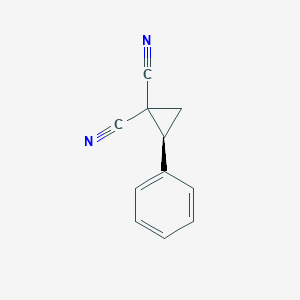
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
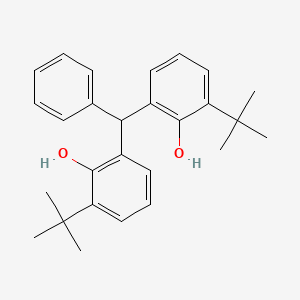
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
